molecular formula C22H34N4O2 B7167415 N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide

N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide

Cat. No.: B7167415
M. Wt: 386.5 g/mol
InChI Key: OYHIGKAYCRJZDI-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and a phenylacetyl group

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-18(25-13-11-24(2)12-14-25)16-23-22(28)20-9-6-10-26(17-20)21(27)15-19-7-4-3-5-8-19/h3-5,7-8,18,20H,6,9-17H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHIGKAYCRJZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated precursors and piperazine.

    Attachment of the Phenylacetyl Group: The phenylacetyl group is attached through acylation reactions, typically using phenylacetyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: N-oxides of the piperazine and piperidine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazine and piperidine derivatives.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Studies focus on its interaction with specific receptors and enzymes, aiming to understand its pharmacokinetic and pharmacodynamic properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylpiperazin-1-yl)ethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide
  • N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-benzoyl)piperidine-3-carboxamide

Uniqueness

N-[2-(4-methylpiperazin-1-yl)propyl]-1-(2-phenylacetyl)piperidine-3-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, piperazine moiety, and phenylacetyl group results in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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